molecular formula C7H7F3N2O2 B4899084 ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate

ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate

Cat. No. B4899084
M. Wt: 208.14 g/mol
InChI Key: SCEQBAKZXBEXMS-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate (EA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate is believed to exert its biological effects through the inhibition of enzymes involved in various biological processes. Specifically, ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has been shown to inhibit the activity of enzymes involved in cancer and inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has been shown to have anti-inflammatory and anti-cancer effects in vitro. Specifically, ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has also been shown to inhibit the growth of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetic properties.

Future Directions

There are several future directions for the study of ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in living cells. Another direction is to further investigate its potential use as an inhibitor of enzymes involved in cancer and inflammation. Additionally, further studies are needed to determine its pharmacokinetic properties and potential toxicity in vivo.
In conclusion, ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate in scientific research.

Scientific Research Applications

Ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential starting material for the synthesis of novel compounds with biological activities. ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has also been investigated for its potential use as a fluorescent probe for detecting metal ions in living cells. Additionally, ethyl 3-amino-2-cyano-4,4,4-trifluoro-2-butenoate has been evaluated for its potential use as an inhibitor of enzymes involved in cancer and inflammation.

properties

IUPAC Name

ethyl (Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4(3-11)5(12)7(8,9)10/h2,12H2,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQBAKZXBEXMS-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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